4-{[5-(4-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE is a complex organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a pyrazole ring attached to a chlorophenyl group, a piperazine ring, and a sulfonamide group
Preparation Methods
The synthesis of 4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final sulfonamide derivative .
Chemical Reactions Analysis
4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a prothrombin inhibitor, affecting blood coagulation pathways .
Comparison with Similar Compounds
4-[5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE can be compared with other similar compounds such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares similar structural features and biological activities.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Known for their antitubercular activity.
Phenylpyrazoles: A broader class of compounds with diverse biological activities.
This compound stands out due to its unique combination of functional groups, which contribute to its wide range of applications and biological activities.
Properties
Molecular Formula |
C16H20ClN5O3S |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C16H20ClN5O3S/c1-20(2)26(24,25)22-9-7-21(8-10-22)16(23)15-11-14(18-19-15)12-3-5-13(17)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,18,19) |
InChI Key |
YAVYKCQFUVHOOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.